molecular formula C16H18N2O4S B2823986 2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-phenyl-1,3-thiazol-5-yl]acetic acid CAS No. 2287289-89-6

2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-phenyl-1,3-thiazol-5-yl]acetic acid

Cat. No. B2823986
CAS RN: 2287289-89-6
M. Wt: 334.39
InChI Key: JIIHMMOYFSGZLG-UHFFFAOYSA-N
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Description

The compound “2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-phenyl-1,3-thiazol-5-yl]acetic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves the use of a tert-butyloxycarbonyl (Boc) group as a protecting group for the amine functionality, which prevents unwanted side reactions during peptide chain assembly.


Molecular Structure Analysis

The molecular structure of similar compounds includes a tert-butyloxycarbonyl (Boc) group, an amine group, and an acetic acid group .


Chemical Reactions Analysis

The Boc group in similar compounds acts as a protecting group for the amine functionality, preventing unwanted side reactions during peptide chain assembly.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a boiling point of 425.7±30.0 °C, a density of 1.145±0.06 g/cm3, and a pKa of 3.40±0.10 . These compounds are often stored at -20°C and may appear as a yellow liquid .

Safety and Hazards

Safety information for similar compounds includes the following hazard statements: H302, H315, H319, H335. Precautionary statements include P235, P261, P280 .

properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenyl-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-16(2,3)22-15(21)18-14-17-13(10-7-5-4-6-8-10)11(23-14)9-12(19)20/h4-8H,9H2,1-3H3,(H,19,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIHMMOYFSGZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=C(S1)CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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